molecular formula C12H17BrN2OS B10906301 N'-[(E)-(5-bromothiophen-2-yl)methylidene]heptanehydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]heptanehydrazide

Cat. No.: B10906301
M. Wt: 317.25 g/mol
InChI Key: QPMADYZKZSAGQR-NTEUORMPSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, and a hydrazide functional group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and heptanohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of oxides or sulfoxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring and hydrazone group can form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE is unique due to its specific combination of a brominated thiophene ring and a hydrazone group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C12H17BrN2OS

Molecular Weight

317.25 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]heptanamide

InChI

InChI=1S/C12H17BrN2OS/c1-2-3-4-5-6-12(16)15-14-9-10-7-8-11(13)17-10/h7-9H,2-6H2,1H3,(H,15,16)/b14-9+

InChI Key

QPMADYZKZSAGQR-NTEUORMPSA-N

Isomeric SMILES

CCCCCCC(=O)N/N=C/C1=CC=C(S1)Br

Canonical SMILES

CCCCCCC(=O)NN=CC1=CC=C(S1)Br

Origin of Product

United States

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